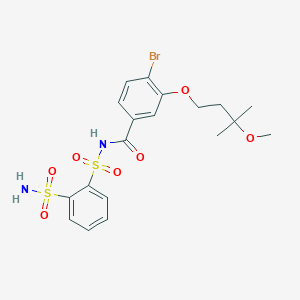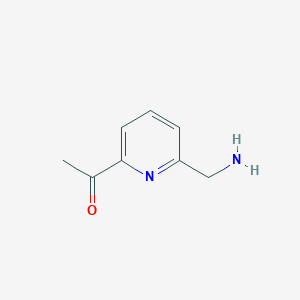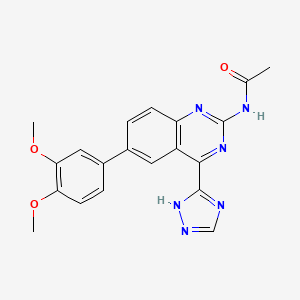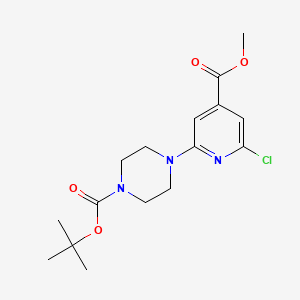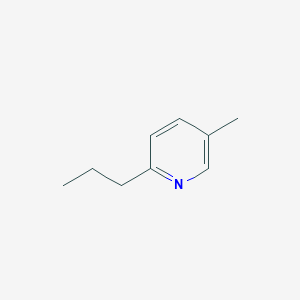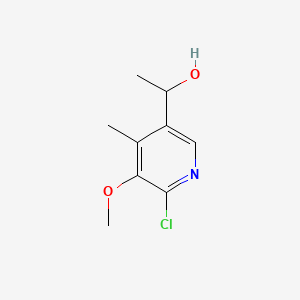![molecular formula C6H6ClN3S B13932766 6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1269293-13-1](/img/structure/B13932766.png)
6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding thiols.
Cyclization Reactions: The imidazole and thiadiazole rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: It serves as a precursor for the synthesis of various functionalized heterocycles used in agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Chloromethyl)-2-(methylthio)imidazo[2,1-b][1,3,4]thiadiazole
- 1,3,4-Thiadiazole Derivatives
- Imidazole Derivatives
Uniqueness
6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole is unique due to its combined imidazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
1269293-13-1 |
|---|---|
Formule moléculaire |
C6H6ClN3S |
Poids moléculaire |
187.65 g/mol |
Nom IUPAC |
6-(chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C6H6ClN3S/c1-4-9-10-3-5(2-7)8-6(10)11-4/h3H,2H2,1H3 |
Clé InChI |
RVSOGINSBPLTPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C=C(N=C2S1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




